

Fmoc-gabapentin CAS number and molecular weight

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Compound of Interest

Compound Name: *Fmoc-gabapentin*

Cat. No.: *B1334001*

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In-Depth Technical Guide to Fmoc-Gabapentin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fmoc-gabapentin**, a key building block in peptide and medicinal chemistry. It covers its chemical properties, detailed synthesis protocols, and its application in solid-phase peptide synthesis (SPPS).

Core Chemical and Physical Data

Fmoc-gabapentin, the N-Fmoc protected form of the gamma-amino acid gabapentin, is a crucial reagent for the incorporation of this unique, non-natural amino acid into peptide chains. Its chemical and physical properties are summarized below.

Property	Value	Reference
CAS Number	882847-19-0	[1]
Molecular Formula	C ₂₄ H ₂₇ NO ₄	[2]
Molecular Weight	393.475 g/mol (alternatively reported as 393.48 g/mol)	[1][2]
Synonyms	[1-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)cyclohexyl]acetic acid	[1]
Purity	Typically ≥95% (HPLC)	[2]

Synthesis of Fmoc-Gabapentin: Experimental Protocol

The synthesis of **Fmoc-gabapentin** is achieved through the reaction of gabapentin with 9-fluorenylmethyl chloroformate (Fmoc-Cl). This reaction results in the formation of a stable carbamate bond at the primary amine of gabapentin.

Materials and Reagents:

- Gabapentin
- 9-fluorenylmethyl chloroformate (Fmoc-Cl)
- Sodium carbonate (Na₂CO₃)
- 1,4-Dioxane
- Water (H₂O)
- Ethyl acetate (EtOAc)
- Hexane
- Saturated sodium bicarbonate solution (NaHCO₃)

- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl, 1N)

Procedure:

- **Dissolution of Gabapentin:** Dissolve gabapentin in a 10% aqueous solution of sodium carbonate in a reaction vessel. Cool the solution to 0°C in an ice bath with gentle stirring.
- **Addition of Fmoc-Cl:** In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) in 1,4-dioxane. Add this solution dropwise to the chilled gabapentin solution over a period of 30-60 minutes, ensuring the temperature remains at 0°C .
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.
- **Work-up:**
 - Dilute the reaction mixture with water and wash with two portions of diethyl ether to remove unreacted Fmoc-Cl and other impurities.
 - Acidify the aqueous layer to a pH of approximately 2 by the slow addition of 1N HCl.
 - Extract the acidified aqueous layer three times with ethyl acetate.
 - Combine the organic extracts and wash sequentially with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude **Fmoc-gabapentin** can be purified by recrystallization from an ethyl acetate/hexane solvent system to yield a white, crystalline solid.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-gabapentin is designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The bulky cyclohexyl group of gabapentin can introduce conformational constraints into peptide backbones, making it a valuable tool for designing peptidomimetics with unique structures and enhanced proteolytic stability.

General SPPS Cycle with Fmoc-Gabapentin:

- **Resin Preparation:** Start with a suitable resin (e.g., Wang or Rink Amide resin) that has been pre-loaded with the first amino acid of the desired peptide sequence. Swell the resin in a suitable solvent like dimethylformamide (DMF).^{[3][4]}
- **Fmoc Deprotection:** Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF. This exposes the free amine for the subsequent coupling step.^[4]
- **Washing:** Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-adduct.
- **Fmoc-Gabapentin Coupling:**
 - Activate the carboxyl group of **Fmoc-gabapentin** by pre-incubating it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF.
 - Add the activated **Fmoc-gabapentin** solution to the resin.
 - Allow the coupling reaction to proceed for 1-2 hours. Due to the steric hindrance of the gabapentin side chain, a longer coupling time or a double coupling may be necessary to ensure complete reaction.
- **Washing:** Wash the resin with DMF to remove any unreacted reagents.
- **Repeat Cycle:** Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
- **Cleavage and Deprotection:** Once the peptide synthesis is complete, cleave the peptide from the resin and remove any side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Visualizing the Workflow

To better illustrate the key processes, the following diagrams outline the synthesis of **Fmoc-gabapentin** and its incorporation into a peptide chain via SPPS.

Caption: Synthesis workflow for **Fmoc-gabapentin**.

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle using **Fmoc-gabapentin**.

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